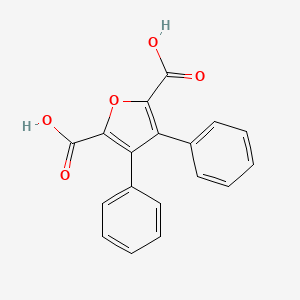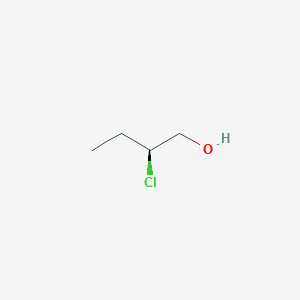
(3,4-Dimethoxyphenyl)phosphonous dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxyphenyl)phosphonous dichloride is an organophosphorus compound characterized by the presence of a phosphonous dichloride group attached to a 3,4-dimethoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)phosphonous dichloride typically involves the reaction of 3,4-dimethoxyphenyl magnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the phosphorus trichloride. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dimethoxyphenyl)phosphonous dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonous dichloride group to a phosphine.
Substitution: The chlorine atoms in the phosphonous dichloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or neutral conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonous compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,4-Dimethoxyphenyl)phosphonous dichloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive phosphorus center.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphorus-containing drugs.
Industry: Utilized in the production of flame retardants and other phosphorus-based materials.
Mecanismo De Acción
The mechanism of action of (3,4-Dimethoxyphenyl)phosphonous dichloride involves the reactivity of the phosphorus center. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is exploited in various synthetic applications, where the compound serves as a precursor to more complex phosphorus-containing molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonic dichloride: Similar structure but lacks the methoxy groups on the phenyl ring.
Dichlorophenylphosphine: Contains a phenyl ring but with different substituents on the phosphorus atom.
Diphenylphosphinic chloride: Contains two phenyl groups attached to the phosphorus atom.
Uniqueness
(3,4-Dimethoxyphenyl)phosphonous dichloride is unique due to the presence of methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. These methoxy groups can also affect the compound’s solubility and interaction with other molecules, making it distinct from other similar compounds.
Propiedades
Número CAS |
53534-49-9 |
|---|---|
Fórmula molecular |
C8H9Cl2O2P |
Peso molecular |
239.03 g/mol |
Nombre IUPAC |
dichloro-(3,4-dimethoxyphenyl)phosphane |
InChI |
InChI=1S/C8H9Cl2O2P/c1-11-7-4-3-6(13(9)10)5-8(7)12-2/h3-5H,1-2H3 |
Clave InChI |
GTOUMFANGNZOFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)P(Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


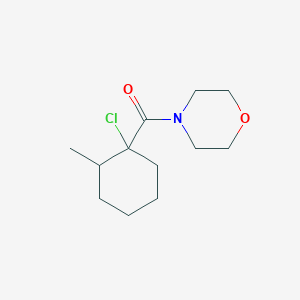
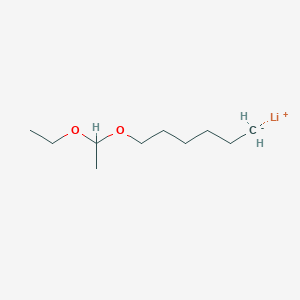
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
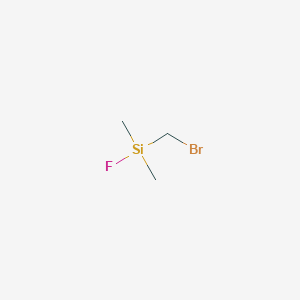

![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)
![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)

![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
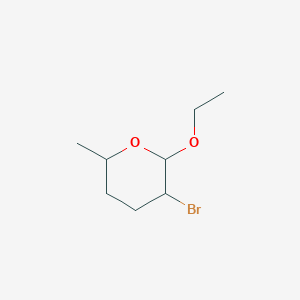
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
